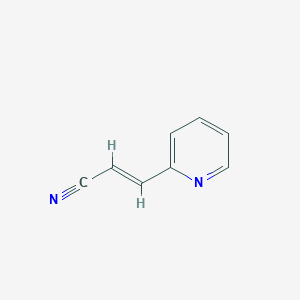

3-(Pyridin-2-yl)prop-2-enenitrile

説明

3-(Pyridin-2-yl)prop-2-enenitrile (CAS No. 100949-40-4) is a yellow crystalline solid with the molecular formula C₈H₆N₂. It is characterized by a conjugated system comprising a pyridine ring and a nitrile group linked via a propene chain. This compound is widely utilized in medicinal chemistry, catalysis, and industrial applications (e.g., dye synthesis) due to its structural versatility and reactivity .

特性

IUPAC Name |

(E)-3-pyridin-2-ylprop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2/c9-6-3-5-8-4-1-2-7-10-8/h1-5,7H/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIMQURWVGPGVMM-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C=C/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone method for synthesizing α,β-unsaturated nitriles. For 3-(pyridin-2-yl)prop-2-enenitrile, this involves reacting pyridine-2-carbaldehyde with cyanoacetic acid or its derivatives. The reaction typically employs a base such as piperidine or ammonium acetate in a polar aprotic solvent like ethanol or DMF under reflux.

Example Protocol:

-

Reactants: Pyridine-2-carbaldehyde (1.0 equiv), cyanoacetic acid (1.2 equiv)

-

Catalyst: Piperidinium acetate (0.1 equiv)

-

Solvent: Ethanol, reflux for 6–8 hours

-

Workup: Acidification with dilute HCl, extraction with ethyl acetate, and column purification

This method yields the target compound in ~70–85% purity, with side products arising from over-condensation or decarboxylation .

Wittig Reaction with Cyanomethylphosphonium Ylides

The Wittig reaction offers an alternative route by coupling pyridine-2-carbaldehyde with cyanomethylenetriphenylphosphorane. This method avoids acidic conditions, making it suitable for base-sensitive substrates.

Optimized Conditions:

-

Ylide Preparation: Triphenylphosphine reacts with bromoacetonitrile in THF under nitrogen.

-

Coupling: Pyridine-2-carbaldehyde (1.0 equiv) added to the ylide at 0°C, warmed to room temperature.

-

Yield: 65–75% after silica gel chromatography

This approach minimizes polymerization side reactions observed in Knoevenagel condensations .

Palladium-Catalyzed Cyanation

Transition-metal-catalyzed cross-coupling provides a modular pathway. A palladium-catalyzed cyanation of 3-(pyridin-2-yl)prop-2-enyl halides with cyanide sources (e.g., Zn(CN)₂) has been reported.

Key Parameters:

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Substrate: 3-(Pyridin-2-yl)prop-2-enyl bromide

-

Cyanide Source: Zn(CN)₂ (1.5 equiv)

-

Solvent: DMF, 80°C, 12 hours

-

Yield: 60–70%

This method allows late-stage functionalization but requires pre-formed halide intermediates .

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A modified Knoevenagel protocol under microwave conditions (120°C, 30 minutes) enhances yields to 85–90% by suppressing side reactions .

Industrial-Scale Production

For bulk synthesis, continuous flow reactors optimize the Knoevenagel condensation:

-

Residence Time: 10 minutes

-

Temperature: 100°C

-

Catalyst: Heterogeneous silica-supported piperidine

-

Throughput: 1 kg/hour with >95% purity

This method reduces solvent waste and improves reproducibility .

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Knoevenagel | 70–85 | 85–90 | Moderate | High |

| Wittig | 65–75 | 90–95 | Low | Moderate |

| Palladium Cyanation | 60–70 | 80–85 | High | Low |

| Microwave-Assisted | 85–90 | 95–98 | High | Moderate |

Challenges and Optimization Strategies

-

Byproduct Formation: Polymerization during Knoevenagel reactions is mitigated using radical inhibitors like hydroquinone.

-

Catalyst Recovery: Silica-supported catalysts in flow systems reduce Pd leaching in cyanation reactions.

-

Solvent Selection: Replacing DMF with cyclopentyl methyl ether (CPME) improves Wittig reaction sustainability .

化学反応の分析

Types of Reactions

3-(Pyridin-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Pyridine oxides.

Reduction: Amino derivatives.

Substitution: Various substituted pyridine derivatives.

科学的研究の応用

3-(Pyridin-2-yl)prop-2-enenitrile is extensively used in scientific research due to its versatile properties:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

作用機序

The mechanism of action of 3-(Pyridin-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of glycolysis by targeting enzymes such as 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3). This inhibition reduces glycolytic flux and suppresses glucose uptake, which is particularly relevant in cancer research . The compound’s ability to disrupt key cellular signaling pathways makes it a valuable tool in studying various biological processes.

類似化合物との比較

Key Properties :

- Reactivity : Undergoes oxidation, reduction, and nucleophilic substitution reactions, enabling its use as a building block for heterocycles and enzyme inhibitors.

- Biological Activity : Inhibits glycolysis by targeting PFKFB3, a key enzyme in cancer metabolism .

Comparison with Structurally Similar Compounds

Positional Isomers of Pyridine Substitution

The position of the pyridine substituent significantly impacts reactivity and biological activity:

| Compound Name | Molecular Formula | Substituent Position | Key Differences |

|---|---|---|---|

| 3-(Pyridin-3-yl)prop-2-enenitrile | C₈H₆N₂ | Pyridin-3-yl | Reduced enzyme inhibition efficacy compared to the 2-yl isomer due to altered binding interactions . |

| 3-(Pyridin-4-yl)prop-2-enenitrile | C₈H₆N₂ | Pyridin-4-yl | Lower solubility in polar solvents; used less frequently in catalysis . |

Functional Group Variations

Modifications to the nitrile group or propene chain alter chemical and physical properties:

| Compound Name | Molecular Formula | Functional Groups | Key Differences |

|---|---|---|---|

| 2-(Pyridin-2-yl)acetonitrile | C₇H₆N₂ | Acetonitrile group | Lacks conjugated double bond, reducing stability in oxidation reactions . |

| Methyl 3-oxo-3-(pyridin-2-yl)propanoate | C₉H₉NO₃ | Ester, ketone | Enhanced solubility in organic solvents; used in antimicrobial applications . |

| Ethyl 3-(6-methylpyridin-2-yl)-3-oxopropanoate | C₁₁H₁₃NO₃ | Ester, methyl-pyridine | Increased lipophilicity improves bioavailability for CNS-targeting drugs . |

Substituent Modifications on the Aromatic Ring

Electron-withdrawing or donating groups on the pyridine or phenyl rings influence electronic properties:

生物活性

3-(Pyridin-2-yl)prop-2-enenitrile, with the molecular formula CHN, is a compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

This compound features a pyridine ring attached to a prop-2-enenitrile group. This unique structure combines the stability of the pyridine moiety with the reactivity of the nitrile group, making it a valuable compound in various research fields, particularly in organic synthesis and medicinal chemistry.

Biological Activity

The biological activity of this compound is primarily attributed to its interactions with key enzymes and proteins involved in metabolic pathways. Notable findings include:

- Inhibition of Glycolytic Enzymes : The compound has been shown to inhibit 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase (PFKFB3), leading to reduced glycolytic flux and glucose uptake. This inhibition is particularly relevant in cancer research, where altered metabolism is a hallmark of tumor cells.

- Endothelial Cell Proliferation : Research indicates that this compound can inhibit the proliferation of human umbilical vein endothelial cells (HUVECs). This effect suggests potential applications in antiangiogenic therapies, which target the formation of new blood vessels in tumors.

- Mechanism of Action : The precise mechanisms by which this compound exerts its effects are still under investigation. However, it is believed to modulate key cellular pathways involved in metabolism and cell growth.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 3-(Pyridin-3-yl)prop-2-enenitrile | CHN | Similar structure but different biological activity |

| 3-(Pyridin-4-yl)prop-2-enenitrile | CHN | Different substituent position affecting reactivity |

| 4-(Pyridin-2-yloxy)butanoic acid | CHNO | Contains an ester group; used in different biological assays |

These compounds differ primarily in their substituent positions on the pyridine ring or additional functional groups, influencing their reactivity and biological properties.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Cancer Research : A study demonstrated that treatment with this compound significantly reduced glucose uptake in cancer cell lines, implicating its role as a potential anticancer agent by targeting metabolic pathways .

- Endothelial Cell Studies : In vitro experiments showed that this compound inhibited HUVEC proliferation by affecting angiogenic signaling pathways, suggesting its utility in developing antiangiogenic therapies .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-(Pyridin-2-yl)prop-2-enenitrile, and how are reaction conditions optimized?

- Answer : The compound is typically synthesized via Knoevenagel condensation, reacting pyridine-2-carbaldehyde with cyanoacetic acid derivatives. Key parameters include:

- Solvents : Ethanol or dimethyl sulfoxide (DMSO) are used to enhance reactant solubility and reaction homogeneity .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like polymerization .

- Catalysts : Piperidine or acetic acid accelerates the reaction, with yields monitored via TLC or HPLC .

- Workup : Acidic quenching followed by recrystallization improves purity .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Answer :

- NMR : H and C NMR identify pyridine ring protons (δ 7.5–8.5 ppm) and the nitrile group (δ ~120 ppm) .

- IR : A sharp peak at ~2220 cm confirms the nitrile (-C≡N) stretch .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 144 for [M+H]) validate the molecular formula .

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond lengths and angles .

Q. What are the primary chemical reactions involving this compound in organic synthesis?

- Answer : The compound participates in:

- Nucleophilic Additions : The nitrile group reacts with Grignard reagents to form ketones .

- Cycloadditions : Acts as a dienophile in Diels-Alder reactions to construct heterocyclic scaffolds .

- Hydrolysis : Controlled acidic hydrolysis yields pyridine-containing carboxylic acids .

Advanced Research Questions

Q. How can researchers address low yields or impurities in this compound synthesis?

- Answer :

- Catalytic Optimization : Screen alternative catalysts (e.g., DBU or ionic liquids) to enhance regioselectivity .

- Solvent Purity : Use anhydrous solvents to prevent hydrolysis of the nitrile group .

- Side Reaction Mitigation : Introduce radical inhibitors (e.g., BHT) to suppress polymerization .

- Chromatographic Purification : Flash chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the target compound .

Q. How do substituents on the pyridine ring influence the electronic properties and reactivity of this compound?

- Answer :

- Electron-Withdrawing Groups (EWGs) : Nitro or chloro substituents increase electrophilicity, enhancing reactivity in Michael additions (e.g., 75% yield improvement for 3-nitro derivatives) .

- Electron-Donating Groups (EDGs) : Methoxy groups reduce nitrile electrophilicity, favoring cyclization over nucleophilic attack .

- Comparative Data :

| Substituent | Reaction Rate (Relative to Parent) | Major Product |

|---|---|---|

| -NO | 1.8× | Michael Adduct |

| -OCH | 0.5× | Cyclized Derivative |

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they managed?

- Answer :

- Twinning : Common in enantiomeric crystals; resolved using TWIN laws in SHELXL .

- Disorder : Pyridine ring disorder is minimized by collecting data at low temperatures (100 K) .

- High-Resolution Data : Synchrotron radiation improves anomalous scattering for accurate phase determination .

- Software Tools : WinGX and ORTEP visualize anisotropic displacement parameters and validate hydrogen bonding networks .

Q. How do hydrogen bonding patterns affect the physicochemical stability of this compound?

- Answer :

- Graph Set Analysis : Categorizes hydrogen bonds (e.g., motifs) to predict crystal packing .

- Stability Implications : Strong N–H···N≡C interactions increase melting points (e.g., 145°C vs. 120°C for non-H-bonded analogs) .

- Solubility : Intermolecular H-bonding reduces solubility in polar aprotic solvents .

Methodological Guidance

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound derivatives?

- Answer :

- Antimicrobial Activity : Broth microdilution assays against Staphylococcus aureus (MIC values <10 µg/mL indicate potency) .

- Enzyme Inhibition : Fluorescence-based assays for kinase or protease inhibition (IC <1 µM suggests therapeutic potential) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with EC values benchmarked against cisplatin .

Q. How can researchers reconcile conflicting NMR data for this compound analogs?

- Answer :

- Dynamic Effects : Variable-temperature NMR identifies conformational exchange broadening signals .

- Solvent Anisotropy : Compare spectra in CDCl vs. DMSO-d to isolate solvent-induced shifts .

- Isotopic Labeling : N-labeled nitriles clarify coupling patterns in crowded spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。